

Application Notes and Protocols for SHR1653

Solution Preparation and Storage

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Compound of Interest

Compound Name: SHR1653

Cat. No.: B1193598

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Introduction

SHR1653 is a highly potent and selective antagonist of the oxytocin receptor (OTR), with an IC₅₀ of 15 nM for the human OTR.[1] It has been developed as a brain-penetrant molecule, making it a valuable tool for investigating the central nervous system effects of oxytocin signaling.[1] By competitively blocking the binding of oxytocin to its receptor, **SHR1653** inhibits the downstream signaling cascade mediated by Gq proteins and the subsequent release of intracellular calcium.[2] Proper preparation and storage of **SHR1653** solutions are critical for ensuring its stability and the reproducibility of experimental results. These notes provide detailed protocols for the preparation of **SHR1653** solutions for research purposes and recommendations for their storage.

Physicochemical Properties of SHR1653

A summary of the key physicochemical properties of **SHR1653** is provided in the table below.

Property	Value
CAS Number	2231770-73-1
Molecular Formula	C ₂₁ H ₂₁ ClFN ₅ O ₂
Molecular Weight	429.88 g/mol
Appearance	Crystalline solid

Solution Preparation Protocols

SHR1653 is sparingly soluble in aqueous solutions and requires the use of co-solvents for the preparation of stock and working solutions. Several formulations have been developed to achieve concentrations suitable for in vivo studies. The following table summarizes recommended solvent systems and the achievable concentrations.

Formulation No.	Solvent Composition	Maximum Solubility
1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (5.82 mM)
2	10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 2.5 mg/mL (5.82 mM)
3	10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (5.82 mM)

Experimental Protocol: Preparation of SHR1653 Formulation 1

This protocol describes the preparation of a 1 mL working solution of **SHR1653** in a DMSO, PEG300, Tween-80, and saline vehicle.

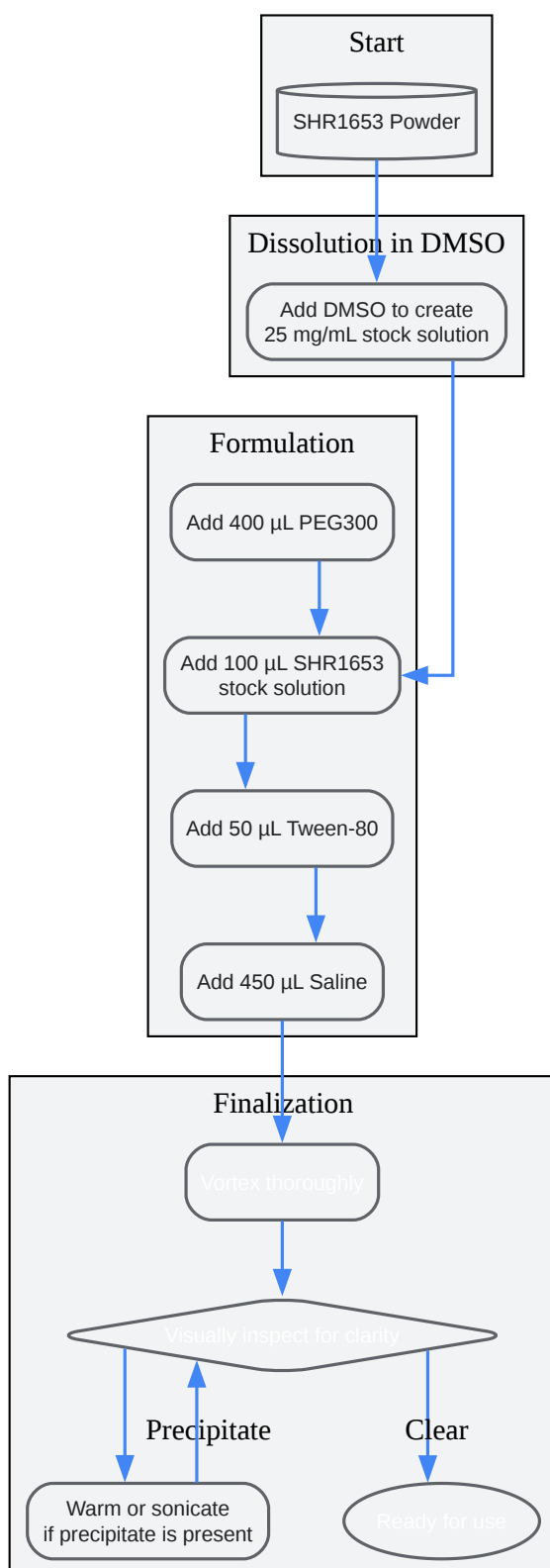
Materials:

- **SHR1653** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer

- Sonicator (optional)

Procedure:

- Prepare a 25 mg/mL stock solution of **SHR1653** in DMSO.
- In a sterile microcentrifuge tube, add 400 μ L of PEG300.
- Add 100 μ L of the 25 mg/mL **SHR1653** DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
- Add 50 μ L of Tween-80 to the solution and mix thoroughly by vortexing.
- Add 450 μ L of saline to bring the final volume to 1 mL. Mix thoroughly by vortexing.
- If precipitation is observed, the solution can be gently warmed or sonicated to aid dissolution.
[\[1\]](#)[\[3\]](#)
- Visually inspect the solution to ensure it is clear before use.



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Workflow for **SHR1653** Formulation 1 Preparation.

Storage and Stability

The stability of **SHR1653** is dependent on the storage conditions and the solvent system used.

Stock Solutions in DMSO

For long-term storage, it is recommended to prepare a concentrated stock solution of **SHR1653** in DMSO. The stability of the DMSO stock solution under different temperature conditions is summarized below.

Storage Temperature	Duration	Recommendations
-80°C	6 months	Store in tightly sealed vials to prevent moisture absorption.
-20°C	1 month	Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light. [1]

Working Solutions

There is limited publicly available data on the stability of **SHR1653** in the described aqueous-based formulations. It is strongly recommended that these working solutions are prepared fresh on the day of use. If storage of a working solution is necessary, a stability study should be conducted under the specific storage conditions to ensure the integrity of the compound.

Experimental Protocol: Assessment of **SHR1653** Stability in Aqueous Formulation by HPLC

This protocol provides a general method for assessing the chemical stability of **SHR1653** in a prepared formulation over time.

Materials:

- Prepared **SHR1653** working solution
- HPLC system with a UV detector

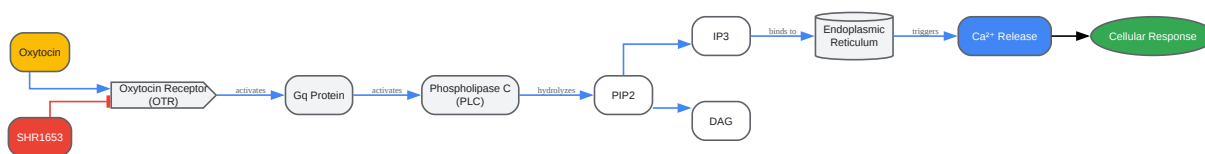
- Appropriate HPLC column (e.g., C18)
- Mobile phase solvents (e.g., acetonitrile, water with formic acid)
- Temperature-controlled incubator or refrigerator
- HPLC vials

Procedure:

- Time Point 0 (T=0): Immediately after preparing the **SHR1653** working solution, take an aliquot and dilute it to a suitable concentration for HPLC analysis. Inject the sample into the HPLC system and record the peak area of **SHR1653**. This will serve as the baseline.
- Storage: Store the remaining working solution under the desired conditions (e.g., room temperature, 4°C).
- Subsequent Time Points: At predetermined time points (e.g., 2, 4, 8, 24 hours), take another aliquot from the stored solution, dilute it in the same manner as the T=0 sample, and analyze it by HPLC.
- Data Analysis: Compare the peak area of **SHR1653** at each time point to the peak area at T=0. A decrease in the peak area indicates degradation of the compound. The percentage of **SHR1653** remaining can be calculated as: $(\text{Peak Area at Tx} / \text{Peak Area at T0}) \times 100$.

Mechanism of Action: Oxytocin Receptor Signaling Pathway

SHR1653 acts as an antagonist at the oxytocin receptor (OTR), which is a G-protein coupled receptor (GPCR). The binding of oxytocin to the OTR typically activates the Gq alpha subunit of the associated G-protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. **SHR1653** competitively blocks the initial binding of oxytocin, thereby inhibiting this entire downstream signaling pathway.



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SHR1653 inhibits the OTR signaling pathway.

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